FPTase Inhibitor Patent Explicitly Mandates (R)-Configuration at the Pyrrolidine 3-Position
The US patent application US20050209217 covering 3-mercaptopyrrolidine-based farnesyl-protein transferase (FPTase) inhibitors explicitly states: "The chiral carbons at the 2 and 3 positions of the pyrrolidine ring are preferably in R configuration" [1]. This stereochemical preference is repeated across three separate compound formulae (Formulae III, IV, and V) within the patent [1]. No equivalent statement exists for the (S)-configuration in any of the exemplified compound classes. The target compound, (R)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate, directly provides this requisite (R)-configured 3-position as a protected building block, whereas the (S)-enantiomer (CAS 156371-85-6) would require inversion of configuration or resolution to access the preferred stereochemistry.
| Evidence Dimension | Preferred absolute configuration at pyrrolidine 3-position for FPTase inhibitor activity |
|---|---|
| Target Compound Data | (R)-configuration at C-3 (CAS 1236007-42-3, MDL MFCD16036705, SMILES: O=C(N1C[C@H](S)CC1)OC(C)(C)C) |
| Comparator Or Baseline | (S)-configuration at C-3 (CAS 156371-85-6, MDL MFCD16036706, SMILES: O=C(N1C[C@@H](S)CC1)OC(C)(C)C); racemic (CAS 371240-66-3) |
| Quantified Difference | Patent preference: R > S (qualitative but explicit across three compound series); three independent formula sections repeat the R-preference mandate |
| Conditions | Patent specification covering FPTase inhibitors of Formulae I, III, IV, and V for inhibition of Ras farnesylation; in vitro FPTase enzyme assay context |
Why This Matters
For any FPTase inhibitor programme, the (R)-enantiomer building block is the patent-preferred and stereochemically mandatory starting material—using the (S)-enantiomer or racemate introduces the incorrect absolute configuration that must be removed or inverted downstream, increasing synthetic complexity and cost.
- [1] Wardleworth JM, Boyle FT. 3-Mercaptopyrrolidines as farnesyl protein transferase inhibitors. US Patent Application US20050209217A1, published 22 September 2005. Lines 332–339: "The chiral carbons at the 2 and 3 positions of the pyrrolidine ring are preferably in R configuration. In compounds of Formula IV: ... The chiral carbons at the 2 and 3 positions ... are preferably in R configuration." View Source
